4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Mechanism of Action
Target of Action
The primary target of the compound 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is the MET kinase family . This family includes Ron, Met, Tyro-3, and AxI . These kinases play a crucial role in various cellular processes, including cell growth, survival, and differentiation .
Mode of Action
This compound acts as an inhibitor of the MET kinase family . It binds to these kinases, thereby inhibiting their activity . This inhibition can lead to a decrease in the signaling pathways that these kinases are involved in, potentially leading to a reduction in cell growth and survival .
Biochemical Pathways
The compound this compound affects several biochemical pathways through its inhibition of the MET kinase family . These pathways include the PI-3 K, MAPK, and STAT-3 pathways . The inhibition of these pathways can lead to a decrease in cell survival, growth, and metastatic potential .
Pharmacokinetics
It is known that the compound is administered orally . The absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as their impact on bioavailability, are currently under investigation .
Result of Action
The result of the action of this compound is a decrease in cell growth and survival . By inhibiting the MET kinase family, the compound can reduce the signaling pathways that promote these processes . This can lead to a reduction in tumor growth and metastasis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide typically involves multiple steps, starting with the formation of the pyrazole core. One common method is the reaction of hydrazine with a β-diketone to form the pyrazole ring, followed by subsequent functionalization to introduce the ethoxy, fluorophenyl, and propylamide groups.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an ethyl ester.
Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.
Substitution: The fluorophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).
Major Products Formed:
Oxidation: Ethyl ester derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Brominated or chlorinated derivatives of the fluorophenyl group.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its pyrazole core and functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, 4-ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide can be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its structural similarity to other biologically active compounds makes it a valuable tool in drug discovery.
Medicine: This compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with various biological targets can be harnessed to create drugs with specific therapeutic effects.
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its stability and reactivity make it suitable for various applications.
Comparison with Similar Compounds
4-Ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
4-(3-ethoxy-1-pyrrolidinyl)-1-(4-fluorophenyl)-1-butanone
Uniqueness: 4-Ethoxy-1-(4-fluorophenyl)-N-propyl-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its pyrazole core. This combination provides it with distinct chemical and biological properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
4-ethoxy-1-(4-fluorophenyl)-N-propylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O2/c1-3-9-17-15(20)14-13(21-4-2)10-19(18-14)12-7-5-11(16)6-8-12/h5-8,10H,3-4,9H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIPBXIORXSSBJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C=C1OCC)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.